N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The dimethylated indole is then acylated with cyclopentanone to introduce the cyclopentyl group.
Oxidation: The final step involves the oxidation of the acylated product to form the oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid.
Reduction: Reduced products like N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-aminoacetamide.
Substitution: Substituted indole derivatives with halogen or nitro groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
2,3-Dimethylindole: Lacks the cyclopentyl and oxoacetamide groups, resulting in different chemical and biological properties.
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the dimethyl groups, which may affect its reactivity and biological activity.
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-acetamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCPAKNNAZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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